N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-fluorophenyl)acetamide
Description
N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-fluorophenyl)acetamide is a heterocyclic compound featuring a benzothiazole core substituted with a hydroxylphenyl group and a 4-fluorophenylacetamide side chain. Benzothiazole derivatives are widely studied for their diverse bioactivities, including antitumor, antimicrobial, and anti-inflammatory properties . The hydroxyl group at the para position of the phenyl ring and the fluorine substituent on the acetamide moiety are critical for modulating solubility, hydrogen-bonding interactions, and metabolic stability .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O2S/c22-14-7-5-13(6-8-14)11-20(26)23-15-9-10-18(25)16(12-15)21-24-17-3-1-2-4-19(17)27-21/h1-10,12,25H,11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPXXHPSDIFTIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)CC4=CC=C(C=C4)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-fluorophenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-amino benzothiazole and 4-fluorophenyl acetic acid.
Formation of Intermediate: The 2-amino benzothiazole is reacted with 4-hydroxybenzaldehyde to form an intermediate Schiff base.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole or phenyl rings are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: The compound is being investigated for its anticancer properties, with research focusing on its ability to inhibit the growth of cancer cells and induce apoptosis.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in cellular processes, leading to disruption of metabolic pathways.
Binding to Receptors: The compound can bind to specific receptors on the surface of cells, triggering signaling pathways that result in cellular responses.
Inducing Apoptosis: It has been shown to induce apoptosis in cancer cells by activating apoptotic pathways and promoting cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorophenyl Acetamide Derivatives
Compounds bearing the 4-fluorophenylacetamide group exhibit distinct pharmacological profiles depending on their core heterocycles:
- N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide (): This analog replaces the benzothiazole-hydroxyphenyl linkage with a trioxo-benzothiazole moiety. Its crystal structure shows π-stacking (3.93 Å spacing), a feature likely shared with the target compound .
- Flufenacet ():
A pesticide with a trifluoromethyl-thiadiazole core linked to 4-fluorophenylacetamide. The thiadiazole ring increases lipophilicity, favoring agrochemical applications over therapeutic use. The absence of a benzothiazole or hydroxyl group limits its relevance in medicinal chemistry .
Benzothiazole-Acetamide Hybrids
- N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide ():
Substitution of the hydroxylphenyl group with a methylpiperazine side chain enhances basicity and water solubility. The piperazine moiety may improve blood-brain barrier penetration, making this analog more suitable for central nervous system targets compared to the hydroxyl-containing target compound . - 2-{2-[3-(Benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chloro-phenoxy}-N-(4-methoxyphenyl)acetamide (): This thiazolidinone-benzothiazole hybrid demonstrates potent antitumor activity (logGI₅₀ = -5.38). The thioxo-thiazolidinone core introduces additional hydrogen-bonding sites and redox activity, which may enhance cytotoxicity compared to the target compound’s simpler acetamide structure .
Heterocyclic Variations
- The acetyl group may alter pharmacokinetics by increasing plasma protein binding .
- 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide ():
The fused imidazothiazole-pyridine system creates a planar structure ideal for intercalation with DNA or enzyme active sites. This contrasts with the target compound’s benzothiazole-hydroxyphenyl scaffold, which may favor different binding modes .
Structural and Bioactivity Comparison Table
Key Findings and Implications
- Substituent Effects : The 4-fluorophenyl group enhances metabolic stability across analogs, while hydroxyl or sulfone groups improve solubility .
- Bioactivity: Thioxo-thiazolidinone hybrids () show superior cytotoxicity, suggesting that introducing redox-active moieties could enhance the target compound’s efficacy .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-fluorophenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C22H19FN2O2S
- Molecular Weight : 392.46 g/mol
- CAS Number : 333740-67-3
Biological Activity Overview
Research indicates that compounds with a benzothiazole moiety exhibit a range of biological activities, including:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation in various studies.
- Antimicrobial Properties : Exhibits antibacterial and antifungal activities against several pathogens.
- Anti-inflammatory Effects : Demonstrates the ability to reduce inflammation markers in vitro.
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer progression and microbial survival.
- Induction of Apoptosis : It has been observed to promote programmed cell death in cancer cells through various signaling pathways.
- Modulation of Immune Response : The compound influences cytokine production, enhancing the immune response against infections.
Anticancer Studies
A study conducted by Aiello et al. (2008) demonstrated that derivatives of benzothiazole, including the target compound, exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported to be below 10 µM, indicating strong activity.
Antimicrobial Activity
Research published by Cho et al. (2008) highlighted the antibacterial efficacy of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, suggesting potent antimicrobial properties.
Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties revealed that the compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | <10 µM | Aiello et al., 2008 |
| Anticancer | HeLa | <10 µM | Aiello et al., 2008 |
| Antibacterial | Staphylococcus aureus | 5 µg/mL | Cho et al., 2008 |
| Antibacterial | Escherichia coli | 20 µg/mL | Cho et al., 2008 |
| Anti-inflammatory | Macrophages | - | Recent Study |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
